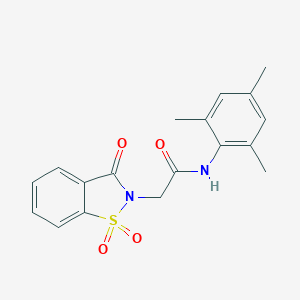![molecular formula C21H20N2O5 B426547 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B426547.png)
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide is an organic compound that features a furan ring, a carbamoyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions to form the furan-2-ylmethyl carbamoyl intermediate.
Coupling with 3,5-dimethoxybenzoic acid: The intermediate is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and carbamoyl group can form hydrogen bonds and other non-covalent interactions with target proteins, potentially inhibiting their activity. The dimethoxybenzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-(3-nitro-phenyl)-vinyl)-benzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide
Uniqueness
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide is unique due to the presence of both the furan ring and the dimethoxybenzamide moiety, which confer specific electronic and steric properties. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-16-10-14(11-17(12-16)27-2)20(24)23-19-8-4-3-7-18(19)21(25)22-13-15-6-5-9-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
ZYDWIIXEJSIDME-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B426464.png)
![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B426465.png)
![N-(4-chloro-2-methylphenyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426467.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-mesitylacetamide](/img/structure/B426470.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B426472.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B426475.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B426476.png)
![N-(5-chloro-2-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426477.png)

![Methyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426482.png)
![N-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B426483.png)
![N-(3-chloro-2-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426485.png)
![N-(3,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426487.png)
